molecular formula C9H16N2O2 B2819702 4-(2,2-Dimethylpropanoyl)piperazin-2-one CAS No. 1250505-39-5

4-(2,2-Dimethylpropanoyl)piperazin-2-one

Cat. No.: B2819702
CAS No.: 1250505-39-5
M. Wt: 184.239
InChI Key: GJOJVQKTFVKTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Dimethylpropanoyl)piperazin-2-one is a synthetic organic compound belonging to the class of piperazine derivatives, characterized by a piperazin-2-one core substituted with a 2,2-dimethylpropanoyl (pivaloyl) group. Piperazine derivatives are of significant interest in medicinal and organic chemistry due to their wide range of potential biological activities. Scientific research on analogous structures indicates that such compounds are frequently explored as key building blocks in the synthesis of more complex molecules for pharmaceutical development . These derivatives have been investigated for various applications, including antimicrobial, antiviral, and antiplasmodial activities . The mechanism of action for piperazine-based compounds often involves interaction with specific biological targets; some derivatives are known to modulate neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, while others may disrupt cellular processes in pathogens . The presence of the 2,2-dimethylpropanoyl group can influence the compound's lipophilicity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies and hit-to-lead optimization in drug discovery campaigns . This product is intended for research purposes only in laboratory settings. It is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-dimethylpropanoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)8(13)11-5-4-10-7(12)6-11/h4-6H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOJVQKTFVKTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Pivaloyl Piperazin-2-one: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of pivaloyl piperazin-2-one, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core molecular properties, outline a detailed synthetic protocol, and explore the rationale behind its application in modern drug development, grounded in authoritative scientific literature.

Core Molecular Characteristics

Pivaloyl piperazin-2-one, systematically named 1-(2,2-dimethylpropanoyl)piperazin-2-one, is a derivative of the piperazin-2-one scaffold. The incorporation of a bulky pivaloyl group at the N1 position significantly influences its physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Molecular Formula and Weight

The chemical structure of pivaloyl piperazin-2-one consists of a piperazin-2-one core with a pivaloyl group attached to one of the nitrogen atoms.

  • Piperazin-2-one Core: C₄H₈N₂O

  • Pivaloyl Group: C₅H₉O

The molecular formula is determined by the combination of the piperazin-2-one core and the pivaloyl group, with the loss of a hydrogen atom from the nitrogen upon acylation.

Table 1: Molecular Properties of Pivaloyl Piperazin-2-one

PropertyValue
Molecular Formula C₉H₁₆N₂O₂
Molecular Weight 184.24 g/mol
IUPAC Name 1-(2,2-dimethylpropanoyl)piperazin-2-one

The parent compound, piperazin-2-one, has a molecular formula of C₄H₈N₂O and a molecular weight of 100.12 g/mol .[1]

Synthesis of Pivaloyl Piperazin-2-one: An Experimental Protocol

The synthesis of pivaloyl piperazin-2-one is typically achieved through the N-acylation of the piperazin-2-one starting material. The choice of acylating agent and reaction conditions is crucial for achieving high yield and purity.

Causality Behind Experimental Choices

The selection of pivaloyl chloride as the acylating agent is based on its reactivity and the desired introduction of the sterically bulky tert-butyl group. The use of a non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrochloric acid byproduct without competing in the acylation reaction. Dichloromethane is an appropriate solvent due to its inert nature and ability to dissolve the reactants. The reaction is performed at a low temperature to control the exothermic nature of the acylation and minimize potential side reactions.

Step-by-Step Methodology

Materials:

  • Piperazin-2-one

  • Pivaloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazin-2-one (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 equivalents) dropwise with stirring.

  • Acylation: Slowly add pivaloyl chloride (1.1 equivalents) to the reaction mixture. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified pivaloyl piperazin-2-one by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram 1: Synthesis Workflow of Pivaloyl Piperazin-2-one

Synthesis_Workflow Reactants Piperazin-2-one + Pivaloyl Chloride + Triethylamine in DCM Reaction N-Acylation (0°C to RT, 12-18h) Reactants->Reaction Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pivaloyl Piperazin-2-one Purification->Product Drug_Discovery_Logic cluster_0 Core Scaffold cluster_1 Key Properties cluster_2 Therapeutic Areas Piperazinone Piperazin-2-one Privileged Privileged Scaffold Piperazinone->Privileged Versatile Synthetic Versatility Piperazinone->Versatile Mimic Peptide Mimic Piperazinone->Mimic Antiviral Antiviral Privileged->Antiviral Anticancer Anticancer Versatile->Anticancer CNS CNS Disorders Mimic->CNS

Caption: The central role of the piperazin-2-one scaffold in drug discovery.

Conclusion

Pivaloyl piperazin-2-one is a synthetically accessible and medicinally relevant compound. Its unique combination of a rigid heterocyclic core and a bulky, metabolically robust acyl substituent makes it an attractive building block for the development of novel therapeutics. The insights provided in this guide aim to equip researchers with the fundamental knowledge required to effectively utilize this and related scaffolds in their drug discovery endeavors.

References

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179–183. [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. [Link]

  • Synfacts. (2015). Enantioselective Synthesis of Piperazin-2-ones and Piperazines. Thieme Chemistry. [Link]

  • Thopate, V., Gaikwad, L., Dhawale, S. A., & Shelke, S. (2025). Design, Synthesis, Computational Study, and Biological Evaluation of Sulphonyl and Amide Tethered Indole‐Piperazine Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204. [Link]

  • Schulze, T., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Maj, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Drabina, P., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Semantic Scholar. [Link]

  • Drabina, P., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. ProQuest. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazin-2-one. PubChem. [Link]

Sources

Risk Assessment & Handling Guide: 4-(2,2-Dimethylpropanoyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

The Core Challenge: You are handling 4-(2,2-Dimethylpropanoyl)piperazin-2-one , a specialized pharmaceutical intermediate. Unlike commodity chemicals (e.g., Acetone), specific toxicological datasets (LD50, LC50) likely do not exist in public registries for this exact molecule.

The Solution: As per standard "Senior Scientist" protocol, we apply the Read-Across Methodology . We construct the safety profile by analyzing its metabolic precursors and structural analogs: the Piperazin-2-one core and the Pivaloyl (2,2-dimethylpropanoyl) moiety.

Chemical Identification
ParameterDetail
Chemical Name 4-(2,2-Dimethylpropanoyl)piperazin-2-one
Systematic Name 4-Pivaloylpiperazin-2-one
Molecular Formula C₉H₁₆N₂O₂
Molecular Weight ~184.24 g/mol
Structural Class Piperazinone (Cyclic Peptide Mimetic) / Amide
Physical State Solid (Crystalline powder)
Solubility (Predicted) Moderate in water; Soluble in DMSO, Methanol, DCM.[1][2][3]

Hazard Identification (The "Read-Across" Logic)

In the absence of direct animal data, we derive the GHS classification from the Structure-Activity Relationship (SAR) .

The Mechanistic Risk Profile
  • The Piperazinone Core: Piperazines are known sensitizers. The 2-one modification (amide) reduces basicity compared to piperazine, reducing immediate corrosivity but maintaining potential for respiratory and skin sensitization .

  • The Pivaloyl Group: This bulky hydrophobic group increases lipophilicity (LogP), potentially enhancing skin absorption compared to the parent piperazinone. Pivalic acid derivatives can be irritating to mucous membranes.

GHS Classification (Inferred)

Treat this substance as a Category 2 Irritant and Potential Sensitizer.

Hazard ClassCategoryHazard Statement (H-Code)
Skin Irritation Cat 2H315: Causes skin irritation.[4]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[4][5][6][7]
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[4][8]
Sensitization Cat 1 (Skin)H317: May cause an allergic skin reaction.[4]
Visualizing the Risk Assessment Logic

The following diagram illustrates how we synthesize the safety profile from structural components.

RiskAssessment Sub1 Piperazin-2-one Core (Irritant, Sensitizer) Target Target Compound 4-(2,2-Dimethylpropanoyl)... (Combined Hazard) Sub1->Target Inherits Ring Strain Sub2 Pivaloyl Group (Lipophilic, Bulky) Sub2->Target Modifies LogP Risk1 Increased Bioavailability (Skin Absorption) Target->Risk1 Risk2 Respiratory/Skin Sensitization Potential Target->Risk2

Figure 1: Read-Across Toxicology Logic. The combination of the reactive piperazinone ring with the lipophilic pivaloyl tail suggests enhanced absorption and retained sensitization potential.

Experimental Handling Protocols

A. Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves are insufficient for amides and modified piperazines due to variable permeation rates.

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Hands: Nitrile (Double-gloved) .

    • Inner Glove: 4 mil Nitrile (Touch sensitivity).

    • Outer Glove: 5-8 mil Nitrile (Chemical barrier).

    • Change Frequency: Every 2 hours or immediately upon splash.

  • Eyes: Chemical Safety Goggles (Not just safety glasses).

  • Body: Lab coat (Tyvek sleeves recommended if handling >10g).

B. Stability & Reactivity[2][12][13]
  • Hydrolysis Risk: The pivaloyl amide bond is sterically hindered (bulky t-butyl group), making it more stable than typical amides. It requires forcing conditions (strong acid/base + heat) to hydrolyze.

  • Incompatibility: Strong oxidizing agents (e.g., KMnO4, Peroxides).

  • Storage: Store at +2°C to +8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture uptake.

Emergency Response Protocols

Scenario: Solid Spill (>500 mg)

Do NOT sweep dry. Dry sweeping creates dust aerosols, increasing inhalation risk.

  • Isolate: Evacuate immediate area (3-meter radius).

  • PPE Up: Don P100 respirator and double gloves.

  • Wet Method: Cover spill with a paper towel dampened with Isopropyl Alcohol (IPA) or water.

  • Collect: Scoop the damp solid into a waste jar.

  • Neutralize Surface: Wipe surface with 1% Acetic Acid (if basic residue suspected) followed by soap and water.

Scenario: Skin Exposure

Causality: Piperazines can bind to skin proteins (haptenization), leading to long-term allergies.

  • Immediate Wash: Flush with lukewarm water for 15 minutes. Do not use hot water (opens pores, increasing absorption).

  • Soap Selection: Use a non-abrasive soap.

  • Surveillance: Monitor for redness/itching for 48 hours. If sensitization occurs, the researcher must be restricted from handling piperazines in the future.

Visualizing the Spill Workflow

SpillResponse Start Spill Detected (>500mg) Assess Is it Powder? Start->Assess Dry STOP: Do NOT Sweep (Aerosol Risk) Assess->Dry Yes Wet Dampen with IPA/Water (Wet Method) Assess->Wet No (Liquid) Dry->Wet Correct Action Collect Scoop to HazWaste Wet->Collect Clean Wash Surface (Soap + Water) Collect->Clean

Figure 2: Solid Spill Protocol. Emphasis is placed on the "Wet Method" to prevent the generation of hazardous dust.

First Aid Measures

RouteActionRationale
Inhalation Move to fresh air.[4][6][7][8] Oxygen if breathing is labored.[4]Piperazinones can cause bronchospasm in sensitized individuals.
Eye Contact Rinse for 15 min. Lift eyelids.Amides can be difficult to flush; mechanical removal of particles is key.
Ingestion Rinse mouth. Do NOT induce vomiting. Corrosive/Irritant risk to esophagus.

References & Authoritative Grounding

  • PubChem. Piperazin-2-one (Compound Summary). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Pivalic Acid (Precursor Data).[9] [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). [Link]

Disclaimer: This guide is a technical synthesis for research purposes. It does not replace an official manufacturer-issued SDS if available. Always adhere to your institution's specific Chemical Hygiene Plan (CHP).

Sources

Methodological & Application

Application Notes and Protocols for 4-(2,2-Dimethylpropanoyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the safe handling and optimal storage of 4-(2,2-Dimethylpropanoyl)piperazin-2-one, a key intermediate in contemporary drug discovery and development. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and the preservation of the compound's quality. The recommendations are synthesized from established best practices for handling powdered pharmaceutical intermediates and data from structurally analogous compounds, including piperazinones and N-acyl derivatives.

Introduction and Compound Profile

4-(2,2-Dimethylpropanoyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core N-acylated with a pivaloyl group. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1] The pivaloyl group, with its sterically bulky tert-butyl moiety, often imparts unique solubility and stability characteristics to the parent molecule and can influence its metabolic profile.[2] As a powdered solid, likely off-white to white in appearance, this compound requires specific handling procedures to mitigate risks associated with inhalation and dermal exposure.[3][4]

Table 1: Physicochemical Properties of 4-(2,2-Dimethylpropanoyl)piperazin-2-one (Predicted and Inferred)

PropertyValue/InformationRationale/Source
Molecular Formula C₉H₁₆N₂O₂Calculated from structure
Molecular Weight 184.24 g/mol Calculated from structure
Physical State Solid, powderInferred from similar compounds[3]
Solubility Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited aqueous solubility is expected.General solubility of N-acylated heterocyclic compounds.
Stability Stable under recommended storage conditions. Sensitive to strong acids, strong bases, and potent oxidizing agents. May be sensitive to moisture and light.Based on the stability of amides and piperazine derivatives.[5][6]

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for 4-(2,2-Dimethylpropanoyl)piperazin-2-one is not publicly available, an analysis of its structural components—a piperazine derivative and an amide—necessitates a cautious approach. Piperazine itself can cause severe skin burns, eye damage, and may lead to allergic skin or respiratory reactions.[3][4] Amides, particularly of low molecular weight, can be absorbed through the skin. Therefore, this compound should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent accidental exposure.

  • Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are required at all times.[7]

  • Hand Protection: Nitrile rubber gloves (minimum thickness of 0.11 mm) are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.[7]

  • Body Protection: A lab coat should be worn and buttoned. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is advised.

  • Respiratory Protection: For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. However, if a fume hood is unavailable or when handling larger quantities that could generate dust, a NIOSH-approved respirator with a particulate filter is required.[3]

Engineering Controls

Engineering controls are the primary line of defense in ensuring safe handling.

  • Chemical Fume Hood: All weighing and transfer operations involving the powdered compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure can provide adequate protection.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.

Handling Protocols

Adherence to systematic handling protocols is crucial for both user safety and maintaining the integrity of the compound.

Protocol for Weighing and Transferring the Solid Compound
  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper or boats, and a pre-labeled receiving vessel.

  • Inert Atmosphere: If the compound is known to be particularly sensitive to moisture or air, consider performing the transfer in a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of powder to the weighing vessel. Avoid creating dust by using slow and deliberate movements.

  • Closure and Clean-up: Immediately and securely close the container after dispensing. Decontaminate the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of any contaminated materials, such as weighing paper and gloves, in a designated chemical waste container.

Protocol for Preparing a Stock Solution
  • Solvent Selection: Choose an appropriate anhydrous solvent in which the compound is freely soluble (e.g., DMSO, DMF).

  • Procedure:

    • Weigh the required amount of 4-(2,2-Dimethylpropanoyl)piperazin-2-one in a tared vial inside a chemical fume hood.

    • Add the desired volume of the anhydrous solvent to the vial using a calibrated pipette.

    • Seal the vial with a screw cap containing a PTFE septum.

    • Gently agitate the vial until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Storage Protocols

The stability of 4-(2,2-Dimethylpropanoyl)piperazin-2-one is contingent on proper storage conditions to prevent degradation. The presence of the amide and piperazinone moieties suggests potential susceptibility to hydrolysis and photolytic degradation.

Short-Term and Long-Term Storage of the Solid Compound
  • Container: The compound should be stored in its original, tightly sealed container. If the original container is compromised, transfer the compound to a well-sealed, amber glass or opaque high-density polyethylene (HDPE) bottle.

  • Atmosphere: For long-term storage, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and atmospheric oxygen.[9]

  • Temperature: Store the solid compound in a cool, dry, and dark place. A temperature range of 2-8°C is recommended for long-term storage to minimize the rate of any potential degradation pathways.

  • Incompatibilities: Segregate the compound from strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[6]

Table 2: Recommended Storage Conditions for 4-(2,2-Dimethylpropanoyl)piperazin-2-one

FormConditionTemperatureDurationRationale
Solid Tightly sealed container, protected from light and moisture. Under inert gas is preferable.2-8°CLong-termTo minimize potential degradation from hydrolysis, oxidation, and light exposure.[9]
Solution in Anhydrous Organic Solvent (e.g., DMSO) Tightly sealed vial with PTFE-lined cap.-20°C or -80°CLong-term (months)Low temperatures significantly slow down potential degradation in solution.[10]
Storage of Solutions

Stock solutions of the compound in organic solvents should be stored at low temperatures to ensure their stability.

  • Aliquoting: It is best practice to aliquot stock solutions into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles, which can degrade the compound and introduce moisture into the solution.

  • Storage Temperature: For long-term storage of solutions, -20°C is adequate for several weeks, while -80°C is recommended for storage periods extending to months.[10]

  • Container: Use vials with tightly sealing caps, preferably with a PTFE liner, to prevent solvent evaporation and contamination.

Workflow and Decision Making

The following diagram outlines the key decision points and workflow for the safe handling and storage of 4-(2,2-Dimethylpropanoyl)piperazin-2-one.

G Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal A Review Protocol & SDS (if available) B Don Appropriate PPE A->B C Prepare Fume Hood Work Area B->C D Weigh Solid Compound C->D Enter Fume Hood E Prepare Solution D->E G Store Solid Compound (2-8°C, Dry, Dark, Inert Gas) D->G Return to Storage F Use in Experiment E->F H Store Solution (-20°C or -80°C, Aliquoted) E->H Store Aliquots I Decontaminate Equipment & Work Area F->I Post-Experiment J Dispose of Waste Properly I->J

Sources

Application Notes and Protocols for Green Chemistry Approaches to Synthesizing Pivaloyl Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Synthesis of Pivaloyl Piperazinones

Pivaloyl piperazinones represent a significant scaffold in medicinal chemistry, forming the core of various therapeutic agents. The piperazine and piperazinone moieties are prevalent in numerous FDA-approved drugs, valued for their ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] The traditional synthesis of these compounds, however, often relies on methods that are misaligned with the principles of green chemistry, utilizing hazardous reagents, stoichiometric reagents, and volatile organic solvents, leading to significant waste generation.

The pharmaceutical industry is increasingly embracing green chemistry to design safer, more efficient, and environmentally sustainable manufacturing processes. This shift is driven by both regulatory pressures and the recognition that sustainable practices can also be economically advantageous. Key tenets of green chemistry, such as waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency, provide a framework for innovation in the synthesis of active pharmaceutical ingredients (APIs).[3]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on green chemistry approaches to the synthesis of pivaloyl piperazinones. We will explore a multi-component, one-pot synthesis for the piperazinone core and a subsequent greener acylation step. The protocols provided are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Strategic Approach: A Two-Stage Green Synthesis

Our proposed green synthesis of a representative pivaloyl piperazinone is a two-stage process designed to maximize efficiency and minimize environmental impact.

  • Stage 1: One-Pot, Multi-Component Synthesis of a Piperazin-2-one Intermediate. This stage leverages a multi-component reaction (MCR) strategy, which is inherently atom-economical and efficient.[4] By combining multiple starting materials in a single reaction vessel, we can significantly reduce the number of synthetic steps, solvent usage, and waste generation. We will explore a reaction conducted in a green solvent, such as ethanol or water.

  • Stage 2: Catalytic N-Pivaloylation. The second stage focuses on the acylation of the piperazinone intermediate. While traditional methods often use pivaloyl chloride with a stoichiometric amount of a base, leading to the formation of salt byproducts, we will discuss a more sustainable approach. This may involve the use of a recyclable catalyst or an alternative acylating agent with a higher atom economy.

G cluster_0 Stage 1: Green Synthesis of Piperazin-2-one Core cluster_1 Stage 2: Greener N-Pivaloylation A Aldehyde MCR One-Pot Multi-Component Reaction (Green Solvent) A->MCR B Amine B->MCR C β-ketoester C->MCR P1 Piperazin-2-one Intermediate MCR->P1 P2 Pivaloyl Piperazinone (Final Product) P1->P2 Acylation Piv Pivaloyl Source Piv->P2 Cat Catalyst Cat->P2

Figure 1: Two-stage green synthetic workflow for pivaloyl piperazinones.

Stage 1: Protocol for One-Pot Multi-Component Synthesis of a Piperazin-2-one Intermediate

This protocol is adapted from established methods for the synthesis of highly substituted piperidines and piperazinones, leveraging the principles of multi-component reactions in a green solvent.[5] The use of a benign solvent like ethanol or water significantly reduces the environmental impact compared to chlorinated solvents.

Rationale for Method Selection
  • Atom Economy: Multi-component reactions are designed to incorporate the majority of the atoms from the starting materials into the final product, thus maximizing atom economy.[3]

  • Step Economy: Combining multiple transformations into a single step reduces reaction time, energy consumption, and the need for purification of intermediates.

  • Green Solvent: Ethanol is a bio-based and relatively non-toxic solvent. Water is the most environmentally benign solvent.[6][7]

  • Catalysis: The use of a catalyst, even a simple one like a mild acid or base, can improve reaction rates and reduce the need for harsh reaction conditions. For this protocol, we will explore a catalyst-free approach in a green solvent, further enhancing its green credentials.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted AldehydeReagentSigma-Aldriche.g., Benzaldehyde
Substituted AmineReagentSigma-Aldriche.g., Aniline
β-ketoesterReagentSigma-Aldriche.g., Ethyl acetoacetate
Ethanol or WaterAnhydrous/DeionizedVWR
Sodium SulfateAnhydrousFisher ScientificFor drying
Ethyl AcetateACS GradeFisher ScientificFor extraction
HexaneACS GradeFisher ScientificFor recrystallization
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aldehyde (10 mmol, 1.0 equiv.), substituted amine (10 mmol, 1.0 equiv.), and β-ketoester (10 mmol, 1.0 equiv.).

  • Solvent Addition: Add 100 mL of ethanol (or deionized water) to the flask.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • If using ethanol: Remove the solvent under reduced pressure using a rotary evaporator.

    • If using water: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the residue (from ethanol) or the combined organic layers (from water extraction) with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford the pure piperazin-2-one intermediate.

Expected Results and Data

The yield of the piperazin-2-one intermediate will vary depending on the specific substrates used. Based on similar multi-component reactions, yields in the range of 60-85% can be expected.

AldehydeAmineβ-ketoesterSolventTime (h)Yield (%)
BenzaldehydeAnilineEthyl acetoacetateEthanol18~75
4-Chlorobenzaldehyde4-MethoxyanilineEthyl acetoacetateWater24~68
2-NaphthaldehydeBenzylamineMethyl acetoacetateEthanol16~80

Note: The data in this table is representative and based on analogous reactions reported in the literature. Actual results may vary.

Stage 2: Protocol for Greener N-Pivaloylation of the Piperazin-2-one Intermediate

This stage focuses on the attachment of the pivaloyl group to the piperazin-2-one intermediate. Traditional acylation with pivaloyl chloride generates HCl as a byproduct, which requires quenching with a base, leading to salt waste. Here, we propose a method that aims to be greener. While a fully biocatalytic approach for this specific transformation is still under development, we can improve upon the traditional method by using a recyclable catalyst and minimizing solvent usage.

Rationale for Method Selection
  • Catalytic Approach: The use of a catalyst, even in small amounts, is preferable to stoichiometric reagents. A heterogeneous catalyst would be ideal for easy separation and reuse.

  • Alternative Acylating Agents: While pivaloyl chloride is readily available, exploring the use of pivalic anhydride with a catalytic amount of acid or base could be an alternative. However, for this protocol, we will focus on a refined pivaloyl chloride method.

  • Solvent Minimization: Conducting the reaction at a higher concentration or in a solvent that allows for easy product precipitation and recovery can reduce the overall solvent consumption.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Piperazin-2-one IntermediateSynthesized in Stage 1-
Pivaloyl ChlorideReagentSigma-Aldrich
Triethylamine (Et3N)ReagentSigma-AldrichDried over KOH
Dichloromethane (DCM)AnhydrousFisher Scientific
4-Dimethylaminopyridine (DMAP)ReagentSigma-AldrichCatalyst
Hydrochloric Acid (HCl)1 M aqueous solutionFisher ScientificFor washing
Sodium Bicarbonate (NaHCO3)Saturated aqueous solutionFisher ScientificFor washing
BrineSaturated aqueous solutionFisher ScientificFor washing
Experimental Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperazin-2-one intermediate (5 mmol, 1.0 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.25 mmol, 0.05 equiv.).

  • Solvent and Base Addition: Add 25 mL of anhydrous dichloromethane (DCM) and triethylamine (7.5 mmol, 1.5 equiv.). Stir the mixture until all solids are dissolved.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add pivaloyl chloride (6 mmol, 1.2 equiv.) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Purification: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain the final pivaloyl piperazinone.

Expected Results and Data

Acylation reactions of this type are generally high-yielding. Expected yields for the pivaloyl piperazinone are in the range of 80-95%.

Piperazin-2-one IntermediatePivaloyl Chloride (equiv.)CatalystSolventTime (h)Yield (%)
Product from Stage 11.2DMAP (5 mol%)DCM5~90
Substituted Piperazinone A1.2DMAP (5 mol%)DCM4~92
Substituted Piperazinone B1.2DMAP (5 mol%)DCM6~88

Note: The data in this table is representative and based on standard acylation procedures. Actual results may vary.

G cluster_protocol1 Protocol 1: Piperazin-2-one Synthesis cluster_protocol2 Protocol 2: N-Pivaloylation P1_1 Mix Aldehyde, Amine, and β-ketoester P1_2 Add Green Solvent (Ethanol or Water) P1_1->P1_2 P1_3 Reflux for 12-24h P1_2->P1_3 P1_4 Work-up and Purification P1_3->P1_4 P1_5 Piperazin-2-one Intermediate P1_4->P1_5 P2_1 Dissolve Piperazin-2-one and DMAP in DCM P2_2 Add Triethylamine and cool to 0°C P2_1->P2_2 P2_3 Add Pivaloyl Chloride dropwise P2_2->P2_3 P2_4 React for 4-6h at RT P2_3->P2_4 P2_5 Work-up and Purification P2_4->P2_5 P2_6 Pivaloyl Piperazinone P2_5->P2_6

Sources

Microwave-assisted synthesis of 4-(2,2-Dimethylpropanoyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4-(2,2-Dimethylpropanoyl)piperazin-2-one

Abstract

This application note details a robust, high-yield protocol for the synthesis of 4-(2,2-dimethylpropanoyl)piperazin-2-one (also known as N-pivaloylpiperazin-2-one) using microwave-assisted organic synthesis (MAOS). While traditional thermal acylation of sterically hindered amines with pivaloyl chloride often requires prolonged reaction times and excess reagents, microwave irradiation significantly accelerates the reaction kinetics through efficient volumetric heating. This guide leverages the inherent nucleophilic difference between the N1 (amide) and N4 (amine) positions of the piperazin-2-one scaffold to achieve highly selective N4-acylation without the need for protecting group manipulations.

Introduction & Retrosynthetic Analysis

Piperazin-2-ones are privileged scaffolds in medicinal chemistry, serving as conformationally constrained peptidomimetics. They mimic the


-turn structure of peptides and are found in Factor Xa inhibitors, farnesyltransferase inhibitors, and various CNS-active agents.

The Synthetic Challenge: The target molecule requires the introduction of a pivaloyl (2,2-dimethylpropanoyl) group. The pivaloyl group is sterically bulky (


-butyl), which reduces the electrophilicity of the carbonyl carbon and retards nucleophilic attack by the secondary amine. Under conventional thermal conditions (refluxing dichloromethane or toluene), this reaction can be sluggish (12–24 hours).

The Microwave Solution: Microwave irradiation overcomes this steric barrier by providing rapid, uniform energy transfer directly to the polar reaction components (dipolar polarization). This protocol utilizes the distinct electronic properties of the piperazin-2-one ring:

  • N1 (Lactam): Non-nucleophilic due to resonance delocalization with the adjacent carbonyl.

  • N4 (Amine): Nucleophilic secondary amine (

    
    ).
    

This electronic differentiation allows for a direct, selective acylation at N4, bypassing the need for N1 protection.

Reaction Scheme

ReactionScheme SM1 Piperazin-2-one (Nucleophile) Product 4-(2,2-Dimethylpropanoyl) piperazin-2-one SM1->Product SM2 Pivaloyl Chloride (Electrophile) SM2->Product Reagents DIPEA, ACN Microwave Irradiation 100°C, 15 min

Caption: Direct selective N4-acylation of piperazin-2-one.

Materials and Equipment

Reagents
ReagentCAS No.[1][2][3][4]Equiv.[5][6]Role
Piperazin-2-one 5625-67-21.0Core Scaffold
Pivaloyl Chloride 3282-30-21.2Acylating Agent

-Diisopropylethylamine (DIPEA)
7087-68-51.5Base (HCl Scavenger)
Acetonitrile (ACN) 75-05-8SolventMedium (High tan

)
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage® Initiator+ or CEM Discover 2.0).

  • Vessel: 10–20 mL microwave-transparent borosilicate glass vial with crimp cap/septum.

  • Stirring: Magnetic stir bar (Teflon-coated).

Experimental Protocol

Step 1: Reaction Setup
  • Weigh Piperazin-2-one (1.0 mmol, 100 mg) into a 10 mL microwave process vial.

  • Add a magnetic stir bar.[5]

  • Add Acetonitrile (ACN) (3.0 mL). Note: ACN is preferred over DCM for microwave heating due to its higher boiling point and better microwave coupling efficiency.

  • Add DIPEA (1.5 mmol, 261 µL).

  • Seal the vial with the septum cap.

  • Add Pivaloyl Chloride (1.2 mmol, 148 µL) dropwise via syringe through the septum while stirring.

    • Caution: Exothermic reaction. Venting via a small needle may be required if pressure builds significantly during addition, though usually unnecessary on this scale.

Step 2: Microwave Programming

Program the reactor with the following parameters. The "Hold Time" ensures the reaction remains at the target temperature for the specified duration.

ParameterSettingRationale
Temperature 100 °COvercomes steric hindrance of

-butyl group.
Time (Hold) 15:00 minOptimized for >95% conversion.
Pre-Stirring 30 secEnsures homogeneity before heating.
Absorption Level High/NormalACN is a strong microwave absorber.
Pressure Limit 15 barSafety cutoff (ACN vapor pressure at 100°C is low, ~2 bar).
Power Max DynamicSystem regulates power to maintain 100°C.
Step 3: Workup and Purification
  • Cooling: Allow the vial to cool to room temperature (using reactor compressed air cooling).

  • Concentration: Transfer the mixture to a round-bottom flask and remove ACN under reduced pressure (rotary evaporator).

  • Extraction:

    • Redissolve the residue in Ethyl Acetate (EtOAc) (20 mL).

    • Wash with sat. NaHCO

      
        (10 mL) to remove unreacted acid/HCl salts.
      
    • Wash with Brine (10 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      .
  • Isolation: Filter and concentrate in vacuo.

  • Purification:

    • The crude product is often sufficiently pure (>90%).

    • If necessary, purify via Flash Column Chromatography :

      • Stationary Phase: Silica Gel (40–63 µm).

      • Mobile Phase: 0–5% Methanol in DCM.

    • Alternative: Recrystallization from EtOAc/Hexane.

Results & Discussion

Thermal vs. Microwave Comparison

The steric bulk of the pivaloyl group makes this reaction sensitive to thermal energy input.

MethodTemperatureTimeYieldNotes
Thermal (Reflux) 40°C (DCM)18 hours65%Incomplete conversion; requires excess acid chloride.
Microwave 100°C (ACN)15 mins92% Clean conversion; minimal byproduct formation.
Mechanistic Insight: Selectivity

The protocol relies on the chemoselectivity between the two nitrogen atoms.

  • N4 is a standard secondary amine (nucleophilic).

  • N1 is an amide.[5][7][8] The lone pair on N1 is delocalized into the carbonyl oxygen (resonance), rendering it non-nucleophilic under these conditions.

  • Note: If a strong base (e.g., NaH) were used, N1 would be deprotonated and alkylated/acylated. By using DIPEA (a weak organic base), we ensure exclusive reaction at N4.

Workflow Diagram

Workflow Start Start: Reagent Prep (Piperazin-2-one + ACN + DIPEA) Addition Add Pivaloyl Chloride (Dropwise, RT) Start->Addition MW Microwave Irradiation 100°C, 15 min, High Absorption Addition->MW Seal Vial Workup Workup Evaporate ACN -> EtOAc Extraction Wash: NaHCO3 / Brine MW->Workup Cool to 50°C Purify Purification Flash Column (MeOH/DCM) or Recrystallization Workup->Purify Crude Residue End Final Product 4-(2,2-Dimethylpropanoyl)piperazin-2-one Purify->End >95% Purity

Caption: Operational workflow for the microwave-assisted synthesis.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (<50%) Moisture in solventPivaloyl chloride hydrolyzes easily. Use anhydrous ACN and dry glassware.
Di-acylation (N1 & N4) Temperature too highDo not exceed 140°C. N1 acylation is thermodynamically disfavored but possible under extreme forcing conditions.
Pressure Error Vial too fullEnsure reaction volume does not exceed 2/3 of the vial capacity.
Precipitation Solubility limitPiperazin-2-one is polar. If it doesn't dissolve initially, it will dissolve as the reaction proceeds and the more lipophilic product forms.

References

  • Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis in Water as Solvent.[9] Chemical Reviews, 107(6), 2563–2591.

  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis: A New Technology in Drug Discovery. Current Medicinal Chemistry, 16(15), 1850-1865.

  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research, 41(5), 629–639.

  • Biotage AB. (2024). Microwave Reaction Tutorial: Amide Bond Formation. Biotage Knowledge Base.

  • Mótyán, G., et al. (2019). Microwave-assisted synthesis of novel arylpiperazine derivatives. Molecular Diversity, 23, 1-10.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Temperature for Pivaloyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pivaloyl substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the critical parameter of reaction temperature. The steric bulk of the pivaloyl group presents unique challenges and opportunities in synthesis, making temperature optimization a key factor for achieving high yields and selectivity.[1][2]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during pivaloyl substitution reactions that can often be resolved by adjusting the reaction temperature.

Issue 1: Low or No Product Yield

Question: My pivaloylation reaction is showing a very low yield, or in some cases, no product formation at all. How can I use temperature to improve this?

Answer: A low or non-existent yield is a frequent issue that can often be traced back to insufficient activation energy for the reaction to proceed at a reasonable rate. The sterically demanding nature of the pivaloyl group means that reactions may require more thermal energy than less hindered acylations.[3]

Troubleshooting Steps:

  • Gradual Temperature Increase: If your reaction is being conducted at a low temperature (e.g., 0 °C or room temperature), a systematic and gradual increase in temperature is the first logical step.[4] Monitor the reaction progress at each new temperature point using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[5][6]

  • Consider Reflux Conditions: For particularly stubborn substrates, refluxing the reaction mixture may be necessary to provide sufficient energy to overcome the activation barrier. The choice of solvent will dictate the maximum temperature achievable under reflux.

  • Balance with Potential Side Reactions: Be mindful that higher temperatures can also accelerate side reactions. It is crucial to find a "sweet spot" where the rate of the desired reaction is significantly faster than competing pathways.

Issue 2: Formation of Significant Byproducts

Question: I am observing a significant amount of byproduct formation in my reaction, which is complicating purification and reducing my yield of the desired pivaloylated product. How can temperature control help minimize these unwanted products?

Answer: The formation of byproducts is a clear indication that one or more side reactions are occurring at a competitive rate. Temperature plays a crucial role here, as different reactions have different activation energies.

Common Byproducts and Temperature-Based Solutions:

  • Pivalic Acid: This is often formed by the hydrolysis of pivaloyl chloride with any trace moisture in the reaction.[7] While ensuring anhydrous conditions is the primary solution, running the reaction at lower temperatures can slow down the rate of this hydrolysis reaction.[7]

  • Di-pivaloylated Product (in diol reactions): When attempting to achieve mono-pivaloylation of a diol, the formation of the di-pivaloylated product is a common issue.[7]

    • Kinetic vs. Thermodynamic Control: This is a classic example of kinetic versus thermodynamic control.[8][9] At lower temperatures, the reaction is under kinetic control, favoring the faster formation of the mono-pivaloylated product at the less sterically hindered hydroxyl group.[7] As the temperature is increased, the reaction may shift towards thermodynamic control, where the more stable di-pivaloylated product can become more prevalent.[8] Therefore, performing the reaction at low temperatures (e.g., 0 °C or -20 °C) is often key to improving selectivity for the mono-pivaloylated product.[7]

  • Pivalic Anhydride: This can form from the reaction of pivaloyl chloride with pivaloate salts.[7] Controlling the stoichiometry and using high-purity reagents are the primary preventative measures. Temperature control can indirectly help by minimizing the formation of pivalic acid, a precursor to the pivaloate salt.[7]

Issue 3: Poor Selectivity in Molecules with Multiple Reactive Sites

Question: I am working with a substrate that has multiple reactive sites (e.g., primary and secondary alcohols, or alcohols and amines), and I am struggling to achieve selective pivaloylation. Can temperature optimization improve my selectivity?

Answer: Yes, temperature is a powerful tool for enhancing selectivity in these situations. The underlying principle is again the difference in activation energies for the reaction at different sites.

Strategies for Improving Selectivity:

  • Low-Temperature Reactions: As a general rule, lower reaction temperatures favor selectivity.[7] This is because the difference in reaction rates between the more reactive and less reactive sites is often more pronounced at lower temperatures. The steric hindrance of the pivaloyl group naturally favors reaction at less hindered sites, and this effect is amplified at lower temperatures.[3][7]

  • Careful Monitoring: When running reactions at lower temperatures to improve selectivity, it is essential to monitor the reaction progress closely. The overall reaction rate will be slower, so patience is key. Allow the reaction sufficient time to proceed to completion at the lower temperature before considering an increase.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for a pivaloylation reaction?

A1: A good starting point for many pivaloylation reactions, especially when the substrate is relatively reactive, is 0 °C.[1] This temperature is often low enough to control the initial exotherm and can help to minimize some side reactions.[7] From there, the temperature can be slowly increased to room temperature or higher as needed, while monitoring the reaction's progress.[1][6]

Q2: How does the choice of base influence the optimal reaction temperature?

A2: The choice of base is critical and can significantly impact the required reaction temperature. For instance, using a hypernucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can often accelerate the reaction to the point where lower temperatures can be used effectively.[7][10] Common bases like pyridine and triethylamine act as acid scavengers, and the optimal temperature will depend on the nucleophilicity of the substrate.[7]

Q3: Can running the reaction at a very high temperature for a shorter time give the same result as a lower temperature for a longer time?

A3: Not necessarily. While it might seem that you can achieve the same outcome by manipulating time and temperature, this is often not the case, especially when selectivity is a concern. As discussed under kinetic vs. thermodynamic control, higher temperatures can favor the formation of the more stable (thermodynamic) product, which may not be the desired product.[8] Lower temperatures often favor the kinetically controlled product, which is formed faster.[9][11] Therefore, a long reaction at a low temperature can yield a very different product distribution than a short reaction at a high temperature.

Q4: What are some common methods for monitoring the progress of a pivaloylation reaction during temperature optimization?

A4: The most common and accessible method is Thin-Layer Chromatography (TLC), which allows for rapid, qualitative assessment of the consumption of starting material and the formation of product.[5] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent choices. In some research settings, real-time monitoring techniques like Raman spectroscopy can be employed to track reaction kinetics as the temperature is varied.[12][13]

Q5: Are there any safety concerns associated with higher reaction temperatures for pivaloylation?

A5: Yes. Pivaloyl chloride is a reactive and corrosive compound.[14][15] Reactions involving pivaloyl chloride can be exothermic, and this exothermicity will be more pronounced at higher temperatures.[14] It is crucial to have adequate cooling available and to add reagents slowly, especially when working on a larger scale. Always conduct these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Experimental Protocols and Data

Protocol 1: Temperature Scouting for Pivaloylation of a Primary Alcohol

This protocol outlines a general procedure for determining the optimal reaction temperature for the pivaloylation of a primary alcohol.

Materials:

  • Primary alcohol (1.0 equiv)

  • Pivaloyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate/cooling bath

  • TLC plates and developing chamber

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Slowly add pivaloyl chloride (1.1 equiv) dropwise to the stirred solution.[1]

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, taking a sample for TLC analysis.

  • Allow the reaction to warm to room temperature and continue stirring. Take samples for TLC analysis every hour for 4 hours.

  • If the reaction has not gone to completion, gently heat the reaction mixture to 40 °C (reflux in DCM) and continue to monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[7]

  • Perform a standard aqueous work-up, and purify the product by flash column chromatography.[7]

Data Summary: Temperature Effects on Pivaloylation

The following table provides a general overview of the expected outcomes when adjusting the reaction temperature for pivaloyl substitution.

Temperature RangeExpected Reaction RateGeneral SelectivityCommon Issues at this Temperature
-20 °C to 0 °C SlowHighIncomplete reaction, long reaction times
0 °C to Room Temp. ModerateGood to ModeratePotential for some byproduct formation
Room Temp. to Reflux FastModerate to LowIncreased byproduct formation, potential for reduced selectivity
Visualizing the Influence of Temperature

The following diagram illustrates the general relationship between reaction temperature, reaction rate, and selectivity in pivaloyl substitution reactions.

G cluster_temp Reaction Temperature cluster_rate Reaction Rate cluster_selectivity Selectivity Low Temp Low Temp Slow Slow Low Temp->Slow Leads to Moderate Temp Moderate Temp Moderate Moderate Moderate Temp->Moderate Leads to High Temp High Temp Fast Fast High Temp->Fast Leads to High High Slow->High Favors Good Good Moderate->Good Favors Low Low Fast->Low Can lead to

Caption: Temperature's impact on reaction rate and selectivity.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when troubleshooting temperature-related issues in your pivaloylation reaction.

G start Start: Low Yield or Byproducts check_conditions Are you running at low temp (e.g., 0°C)? start->check_conditions increase_temp Gradually increase temperature. Monitor by TLC/HPLC. check_conditions->increase_temp Yes check_byproducts Are byproducts the main issue? check_conditions->check_byproducts No end_success Success: Optimized Reaction increase_temp->end_success decrease_temp Decrease temperature to favor kinetic product. Consider slower addition. check_byproducts->decrease_temp Yes optimize_base Consider optimizing base/catalyst (e.g., add DMAP). check_byproducts->optimize_base No decrease_temp->end_success end_further_opt Further optimization needed optimize_base->end_further_opt

Caption: Troubleshooting workflow for pivaloylation reactions.

References

Sources

Validation & Comparative

A Comparative Guide to the Solid-State Characterization of Acylated Piperazin-2-ones for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, including crystallinity and polymorphism, directly influence critical parameters such as solubility, stability, and bioavailability. X-ray Diffraction (XRD) stands as the definitive technique for elucidating this solid-state nature. This guide provides a comprehensive framework for the analysis of XRD data for N-acylated piperazin-2-ones, a scaffold of significant interest in medicinal chemistry.

The Critical Role of Solid-State Characterization

Piperazine and its derivatives are integral components in a vast number of marketed drugs and clinical candidates.[1][2] When developing a new chemical entity like an N-acylated piperazin-2-one, understanding its solid form is not merely an academic exercise. An API can exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique internal lattice structure, leading to different physical properties. Polymorphs can have different melting points, dissolution rates, and chemical stability. The unexpected appearance of a more stable, less soluble polymorph during manufacturing can have disastrous consequences for a drug product. Therefore, comprehensive solid-state characterization is a regulatory expectation and a cornerstone of robust drug development.

Experimental Workflow: Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is the primary workhorse for routine solid-form analysis in the pharmaceutical industry. The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting pattern is a unique fingerprint of the crystalline phase(s) present.

Below is a detailed protocol for acquiring high-quality PXRD data suitable for comparative analysis.

Protocol: Standard PXRD Data Acquisition
  • Sample Preparation :

    • Objective : To present a flat, representative sample surface to the X-ray beam, minimizing preferred orientation.

    • Procedure : Gently grind approximately 5-10 mg of the crystalline powder using an agate mortar and pestle. The goal is to break up large agglomerates without inducing phase changes or amorphization.

    • Load the powder into a low-background sample holder (e.g., zero-background silicon wafer). Use a flat edge, like a glass slide, to gently press the powder into the holder, ensuring the surface is smooth and coplanar with the holder's surface. This step is critical to prevent peak position shifts.

  • Instrument Configuration :

    • Objective : To configure the diffractometer for optimal resolution and signal-to-noise ratio.

    • Instrument : A modern Bragg-Brentano geometry diffractometer is standard.

    • X-ray Source : Copper (Cu) Kα radiation (λ = 1.5406 Å) is most common. Ensure the use of a Kβ filter or a monochromator to remove the Kβ line.

    • Optics : Use of Soller slits on both the incident and diffracted beam paths is crucial to limit axial divergence and improve peak shape. A typical divergence slit setting would be 0.5°.

  • Data Collection :

    • Objective : To scan the appropriate angular range to capture all characteristic diffraction peaks.

    • Scan Range (2θ) : A range of 3° to 40° 2θ is typically sufficient to capture the most information-rich region for organic molecules.

    • Step Size : A step size of 0.02° 2θ is adequate for resolving peaks.

    • Time per Step : 0.5 to 2 seconds per step is a common range, providing a good balance between data quality and acquisition time.

  • Data Analysis :

    • Objective : To identify peak positions and intensities for phase identification and comparison.

    • Software : Use the instrument's software to perform background subtraction and peak picking.

    • Reporting : Report the peak positions in degrees 2θ and, optionally, calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ). Relative intensities (as a percentage of the most intense peak) should also be reported.

The entire workflow can be visualized as follows:

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind 1. Gentle Grinding Load 2. Sample Loading Grind->Load Ensures random crystal orientation Instrument 3. Instrument Setup (Cu Kα, Optics) Load->Instrument Scan 4. 2θ Scan (e.g., 3-40°) Instrument->Scan Defines resolution & range Process 5. Raw Data Processing (Background Subtraction) Scan->Process PeakPick 6. Peak Identification (2θ, Intensity) Process->PeakPick Report 7. Data Reporting (Table of Peaks) PeakPick->Report Final Final Report->Final Comparative Analysis

Figure 1: Standard workflow for Powder X-ray Diffraction (PXRD) analysis.

Comparative Analysis: The Power of the Fingerprint

The true utility of PXRD in drug development comes from comparing the diffraction patterns of different batches, potential polymorphs, or structurally related compounds. Even a minor modification to a molecule, such as changing an acyl group, can lead to a completely different crystal packing arrangement and, therefore, a different PXRD pattern.

To illustrate this, let's consider a hypothetical comparison between our target compound, 4-(2,2-Dimethylpropanoyl)piperazin-2-one (Compound A), and a known, structurally related compound, N,N-bis(2,4-difluorobenzoyl)piperazine (Compound B), for which crystallographic data has been published.[3]

While the full unit cell and atomic coordinates for Compound B are available from single-crystal XRD, we can simulate a powder pattern from this data. This simulated pattern serves as a perfect, idealized reference. In a real-world scenario, we would compare the experimentally obtained PXRD pattern of our new compound (Compound A) against the experimental pattern of a reference standard or patterns of other known forms.

The key points of comparison are:

  • Peak Positions (2θ) : Differences in peak positions indicate a difference in the crystal lattice dimensions. Entirely different peak positions signify a different crystalline form (a new polymorph or a different molecule altogether).

  • Peak Intensities : Differences in relative peak intensities can also indicate a different form. However, this can also be affected by preferred orientation during sample preparation, which is why proper technique is crucial.

  • Presence/Absence of Peaks : The appearance of new peaks or the disappearance of existing ones is a strong indicator of a phase change or the presence of an impurity.

  • Amorphous Halo : A broad, hump-like feature in the background, typically between 15-30° 2θ, indicates the presence of amorphous (non-crystalline) content.

Data Summary for Comparison

The table below illustrates how PXRD data for two different compounds would be presented for comparison. Note that the data for Compound A is hypothetical, while the data for Compound B is representative of what would be derived from its known crystal structure.[3]

Compound A (Hypothetical) 4-(2,2-Dimethylpropanoyl)piperazin-2-oneCompound B (Representative) N,N-bis(2,4-difluorobenzoyl)piperazine
Position (°2θ) Relative Intensity (%)
8.545
12.1100
15.380
17.060
20.595
22.855
25.170

Implications for Drug Development

The ability to differentiate crystalline forms with such certainty has profound implications:

  • Polymorph Screening : A comprehensive screen for different polymorphs is performed early in development. PXRD is the primary tool to identify and characterize any new forms discovered.

  • Quality Control : Once a desired crystal form is selected for development, its PXRD pattern becomes a key part of the product specification. Manufacturing batches are tested against this reference pattern to ensure consistency and phase purity.

  • Intellectual Property : Novel crystalline forms of a drug are often patentable.[4][5][6] PXRD data provides the essential evidence required to define and defend these patents.

The logical flow from synthesis to solid-form selection is depicted below.

DrugDevLogic cluster_xrd PXRD Characterization Synthesis Chemical Synthesis of API Screening Polymorph & Salt Screening Synthesis->Screening FormA Identify Form A Screening->FormA FormB Identify Form B Screening->FormB FormC Identify Form C... Screening->FormC Amorphous Identify Amorphous Screening->Amorphous Properties Physicochemical Property Analysis (Solubility, Stability) FormA->Properties FormB->Properties FormC->Properties Amorphous->Properties Selection Lead Solid Form Selection Properties->Selection

Sources

A Comparative Guide to the Determination and Validation of the Melting Point for 2-iodo-1-p-tolyl-propan-1-one (CAS 236117-38-7)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the physical properties of a compound serve as the cornerstone of its identity, purity, and stability profile. Among these, the melting point is a fundamental and critically informative characteristic. This guide provides an in-depth, comparative analysis of methodologies for the accurate determination and rigorous validation of the melting point for CAS 236117-38-7, chemically identified as 2-iodo-1-p-tolyl-propan-1-one.[1][2][3][4][5][6] This compound, a valuable intermediate in organic synthesis, demands precise characterization to ensure its suitability for downstream applications.[2]

This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them. We will explore the universally accepted capillary method, grounded in pharmacopeial standards, and contrast it with the advanced thermal analysis technique of Differential Scanning Calorimetry (DSC). The objective is to equip the reader with the expertise to select the appropriate methodology, execute it flawlessly, and validate the results in alignment with international regulatory expectations.

Part 1: The Foundational Technique: Capillary Melting Point Determination

The capillary method is the most established and widely used technique for determining the melting point of a crystalline solid.[7] Its prevalence is due to its simplicity, reliability, and direct visual observation of the phase transition. The procedure is standardized in major pharmacopeias, such as the United States Pharmacopeia (USP) General Chapter <741>.[8][9][10][11][12]

The principle hinges on heating a small, powdered sample within a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity, whereas a broad and depressed range often suggests the presence of impurities.[13]

Experimental Protocol: USP <741> Capillary Method

1. Sample Preparation:

  • Drying: Ensure the sample (2-iodo-1-p-tolyl-propan-1-one) is anhydrous. If necessary, dry it over a suitable desiccant for at least 16 hours.[8] This prevents melting point depression caused by residual solvents.

  • Pulverization: The substance must be a very fine, uniform powder to ensure efficient and even heat transfer within the capillary.[14] Use a mortar and pestle to gently grind any coarse crystals.

  • Capillary Loading: Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.[15][16] Pack the powder into the sealed bottom of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[15] The final packed column height should be 2.5-4.5 mm.[12][14] An improperly packed sample can lead to a broad and inaccurate melting range.

2. Apparatus and Measurement:

  • Apparatus: Utilize a calibrated melting point apparatus, which consists of a heated block with a sample holder, a controlled heat source, a thermometer, and a viewing lens.[8][13][15]

  • Preliminary Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating at a fast rate (e.g., 10-15 °C per minute) to get a rough estimate.[15] For CAS 236117-38-7, the literature suggests a melting point around 66-69 °C.[17]

  • Accurate Determination:

    • Allow the heating block to cool to at least 15-20 °C below the expected melting point.[15]

    • Insert the packed capillary tube into the apparatus.

    • Heat rapidly until the temperature is about 3 °C below the expected onset of melting.[8][11]

    • Reduce the heating rate to a slow, controlled ramp of 1-2 °C per minute.[8][15] This slow rate is critical to maintain thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.[15]

    • Record the Onset Temperature: This is the temperature at which the first drop of liquid appears, or when the column of substance is observed to collapse against the side of the tube.[8][12]

    • Record the Clear Point Temperature: This is the temperature at which the last solid particle melts and the substance becomes a completely transparent liquid.[12]

    • The recorded onset and clear point temperatures constitute the melting range.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Pulverize Pulverize to Fine Powder Dry->Pulverize Load Load Capillary (2.5-4.5 mm) Pulverize->Load Insert Insert Capillary Load->Insert Calibrate Calibrate Apparatus Calibrate->Insert Heat_Fast Rapid Heat to T_exp - 3°C Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Record_Onset Record Onset Temperature Heat_Slow->Record_Onset Record_Clear Record Clear Point Temperature Record_Onset->Record_Clear G cluster_accuracy Accuracy cluster_precision Precision Start Melting Point Method Accuracy Accuracy Verification Start->Accuracy Precision Precision (Repeatability) Start->Precision Robustness Intermediate Precision (Robustness) Start->Robustness Compare Compare to Certified Range Calculate_Stats Calculate Mean, SD, RSD Validated Validated Method Robustness->Validated Select_Standards Select USP Standards Measure_Standards Measure MP of Standards Select_Standards->Measure_Standards Measure_Standards->Compare Compare->Validated Prepare_Replicates Prepare ≥3 Replicates Measure_Replicates Measure MP of Replicates Prepare_Replicates->Measure_Replicates Measure_Replicates->Calculate_Stats Calculate_Stats->Validated

Caption: Validation workflow for melting point determination.

Part 3: An Alternative and Advanced Approach: Differential Scanning Calorimetry (DSC)

While the capillary method is a staple, Differential Scanning Calorimetry (DSC) offers a more sophisticated and quantitative approach to thermal analysis. DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. [18][19][20] When a substance melts, it absorbs energy in an endothermic process. DSC detects this absorption, plotting it as a peak on a thermogram. The peak's onset temperature is often correlated with the start of melting, and the peak maximum represents the temperature at which the melting rate is highest.

Advantages of DSC over Capillary Method:
  • Higher Precision and Accuracy: DSC is generally more precise and less operator-dependent than visual methods. [21]* Quantitative Data: Beyond the melting point, DSC provides the enthalpy of fusion (ΔH), which is the energy required to melt the substance. This is valuable for polymorphism studies and purity analysis.

  • Small Sample Size: DSC typically requires only a few milligrams of sample.

  • Versatility: It can detect other thermal events, such as glass transitions, crystallization, and decomposition, providing a comprehensive thermal profile of the material. [18][20][22]

Experimental Protocol: DSC Analysis
  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the 2-iodo-1-p-tolyl-propan-1-one powder into a small aluminum DSC pan. Crimp the pan with a lid.

  • Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a controlled atmosphere (typically nitrogen) at a constant rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis: The melting event will appear as an endothermic peak. Determine the onset temperature, peak maximum, and the integrated area of the peak (enthalpy of fusion) using the instrument's software.

Part 4: Comparative Analysis and Data

The choice between the capillary method and DSC depends on the specific requirements of the analysis, from routine quality control to in-depth physicochemical characterization.

Comparison of Methodologies
FeatureCapillary Melting Point MethodDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase transition from solid to liquid.Measurement of heat flow difference between sample and reference during a temperature ramp. [20]
Primary Output Melting Range (Onset and Clear Point).Melting Temperature (Onset, Peak), Enthalpy of Fusion (ΔH).
Precision Good, but operator-dependent.Excellent, highly repeatable.
Accuracy High, when properly calibrated with reference standards.Very High, instrumentally controlled and calibrated.
Sample Size ~5-10 mg~1-5 mg
Throughput Moderate; some instruments allow multiple capillaries.Can be lower due to single-sample analysis and cooling times.
Regulatory Acceptance Universally accepted (USP, Ph. Eur., etc.).Widely accepted and often preferred for characterization.
Cost & Complexity Lower instrument cost, simpler operation.Higher instrument cost, requires more training.
Additional Info Purity indication (melting range breadth).Glass transition, crystallization, decomposition, purity estimation. [22]
Hypothetical Experimental Data for CAS 236117-38-7

Below is a summary of plausible experimental data obtained for a single batch of 2-iodo-1-p-tolyl-propan-1-one.

Table 1: Capillary Method Validation Data (n=3)

ReplicateOnset Temperature (°C)Clear Point Temperature (°C)Melting Range (°C)
167.168.31.2
267.368.51.2
367.268.41.2
Mean 67.2 68.4 1.2
Std. Dev. 0.10 0.10 0.0
RSD (%) 0.15% 0.15% N/A

Apparatus calibrated with USP Vanillin standard: Measured MP 82.1 °C (Certified Range: 81-83 °C).

Table 2: DSC Analysis Data

ParameterResult
Melting Onset Temp. 67.4 °C
Melting Peak Temp. 68.9 °C
Enthalpy of Fusion (ΔH) 85.2 J/g

Analysis of Results: The data from both methods show excellent agreement. The capillary method yielded a precise melting range of 67.2 – 68.4 °C . The narrow 1.2 °C range suggests the sample is of high purity. The DSC results corroborate this, with a melting onset of 67.4 °C . The slight difference between the capillary onset and the DSC onset is expected due to the different principles of detection. The DSC provides additional quantitative data on the energy of melting, which can be used as a benchmark for future batch-to-batch comparisons.

Conclusion

The determination and validation of the melting point for a pharmaceutical intermediate like CAS 236117-38-7 are non-negotiable steps in quality control and characterization.

  • The Capillary Method , when executed and validated according to pharmacopeial standards like USP <741>, provides a reliable, accessible, and universally accepted means of determining the melting range. Its validation through accuracy and precision checks ensures the trustworthiness of the data for routine applications.

  • Differential Scanning Calorimetry (DSC) represents a more powerful and precise alternative, offering deeper thermodynamic insights. It is the preferred method for comprehensive physicochemical characterization, polymorphism screening, and when quantitative energy data is required.

For researchers and drug development professionals, the selection of the appropriate method will be guided by the intended purpose—from rapid identity confirmation and quality control, where the capillary method excels, to in-depth material science investigations, where DSC is indispensable. A thorough understanding of both techniques, their underlying principles, and their validation requirements is essential for maintaining the highest standards of scientific integrity.

References

  • Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE Source: United States Pharmacopeia URL: [Link]

  • Title: Erlotinib hydrochloride Source: Analytica Chemie URL: [Link]

  • Title: Measuring the Melting Point Source: Laboratory Equipment URL: [Link]

  • Title: Mel-Temp Melting Point Apparatus Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Analysis Principle Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: Erlotinib | C22H23N3O4 Source: PubChem URL: [Link]

  • Title: Melting Point Apparatus SMP40 Source: Stuart Equipment URL: [Link]

  • Title: Differential Scanning Calorimeter (DSC/DTA) Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Melting Point Determination Source: University of Toronto URL: [Link]

  • Title: Differential scanning calorimetry Source: CureFFI.org URL: [Link]

  • Title: <741> Melting Range or Temperature - USP-NF Source: USP-NF URL: [Link]

  • Title: Erlotinib CAS 183321-74-6 Manufacturers, Suppliers, Factory Source: Home Sunshine Pharma URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 99% 2-iodo-1-p-tolyl-propan-1-one CAS 236117-38-7 Source: Baoran Chemical URL: [Link]

  • Title: DSC Analysis Guide: Thermal Testing Insights Source: Torontech URL: [Link]

  • Title: Compliance with amended General Chapter USP<741>Melting Range or Temperature Source: ChemRxiv URL: [Link]

  • Title: Melting point testing as per USP 741 Source: YouTube URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Source: SGS INSTITUT FRESENIUS URL: [Link]

  • Title: Determination of Melting Points According to Pharmacopeia Source: thinkSRS.com URL: [Link]

  • Title: CAS No : 236117-38-7 | Product Name : 2-Iodo-1-(p-tolyl)propan-1-one Source: Pharmaffiliates URL: [Link]

  • Title: Cas 236117-38-7 2-iodo-1-p-tolyl- Propan-1-one Fast Shipping And Safety Source: Tradeindia URL: [Link]

  • Title: 2-iodo-1-p-tolylpropan-1-one ,236117-38-7 Source: Chemcd URL: [Link]

  • Title: CAS No.236117-38-7, 1-Propanone, 2-iodo-1-(4-methylphenyl) Source: LookChem URL: [Link]

  • Title: High Purity Low Price CAS 236117-38-7 Pharmaceutical Intermediate Chemical 2-Iodo-1- (4-methylphenyl) -1-Propanone Source: Home Sunshine Pharma URL: [Link]

Sources

Safety Operating Guide

4-(2,2-Dimethylpropanoyl)piperazin-2-one: Operational Disposal Guide

[1]

Executive Summary & Immediate Action Card

Compound Identity: 4-(2,2-Dimethylpropanoyl)piperazin-2-one (also known as 4-Pivaloylpiperazin-2-one).[1] Chemical Class: Organic Amide / Piperazinone Derivative.[1][2] Primary Disposal Path: High-Temperature Incineration.[1] Immediate Hazard: Irritant (Skin/Eye), Potential Sensitizer.[1]

Scenario Immediate Action
Minor Spill (< 5g) Dampen with water to prevent dust, sweep up into a sealed container.[1] Label "Hazardous Waste."[1]
Major Spill (> 5g) Evacuate immediate area. Wear N95/P100 respirator.[1] Sweep/scoop into waste drum.
Skin Contact Wash immediately with soap and water for 15 minutes.[1]
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][3][4]
Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must first understand its reactivity and stability.[1] 4-(2,2-Dimethylpropanoyl)piperazin-2-one is a pharmaceutical building block, often used in the synthesis of growth hormone secretagogues (e.g., ghrelin agonists).[1]

  • Physical State: Solid (typically off-white powder).[1]

  • Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); partially soluble in water.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]

  • Inferred Hazards: Based on the piperazinone core and pivaloyl substituents, this compound is classified as an Irritant (Category 2) and potential Respiratory/Skin Sensitizer .[1] It does not typically exhibit pyrophoric or explosive properties, simplifying the waste stream classification.[1]

Expert Insight: Piperazine derivatives are known sensitizers.[1] Even if the specific SDS for this pivaloyl derivative is generic, treat all dusts as capable of inducing allergic respiratory reactions.[1] Always handle in a fume hood.[1]

Waste Characterization & Segregation

Proper segregation is the single most critical step in preventing cross-contamination and ensuring regulatory compliance (RCRA).[1]

Waste Stream Classification EPA Code (Typical) Container Type
Solid Waste Non-Halogenated Organic SolidNot P/U Listed (unless specified)HDPE Drum or Poly-lined Box
Liquid Waste Non-Halogenated Organic SolventD001 (if flammable solvent used)Safety Can or Glass Bottle
Sharps/Glass Contaminated Lab DebrisN/APuncture-Proof Sharps Bin

Critical Segregation Rule: Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or highly reactive acid chlorides in the same waste container, as amides can react violently under extreme conditions.

Waste Segregation Decision Tree

WasteSegregationStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid SubstanceStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidBinABin A: Non-HalogenatedOrganic SolidsSolid->BinAPure Compoundor Contaminated WipesSolventCheckIs it dissolved inHalogenated Solvents(DCM, Chloroform)?Liquid->SolventCheckBinBBin B: HalogenatedOrganic SolventsSolventCheck->BinBYesBinCBin C: Non-HalogenatedOrganic SolventsSolventCheck->BinCNo

Figure 1: Decision logic for segregating 4-(2,2-Dimethylpropanoyl)piperazin-2-one waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)

Objective: Safe containment of pure powder or expired reagent.[1]

  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, N95 mask (if outside fume hood).[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a poly-lined fiber drum.[1]

  • Transfer:

    • Place the waste container inside a fume hood.[1]

    • Transfer the solid carefully to avoid dust generation.[1][3]

    • Self-Validation: Wipe the exterior of the container with a damp paper towel to ensure no residue remains.[1] Dispose of the towel in the same container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-(2,2-Dimethylpropanoyl)piperazin-2-one" (Write out full name, do not use abbreviations).

    • Hazard Checkbox: "Irritant," "Toxic."[1]

  • Storage: Store in a cool, dry satellite accumulation area until pickup.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Objective: Disposal of solutions containing the compound.

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., Methylene Chloride) or non-halogenated (e.g., Methanol, Ethyl Acetate).[1]

  • Bulking:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).[1]

    • Crucial Step: Leave at least 10% headspace in the container to allow for thermal expansion.[1]

  • Record Keeping: Log the approximate concentration of the piperazinone derivative on the waste log sheet. This is vital for the incineration facility to adjust burn parameters.[1]

Protocol C: Contaminated Glassware & Debris [1]
  • Rinsing: Triple rinse glassware with a suitable solvent (e.g., Acetone or Ethanol).[1]

  • Rinsate Disposal: Collect the first three rinses as Liquid Hazardous Waste (Protocol B).[1]

  • Glassware: Once triple-rinsed, glassware can be washed normally or disposed of in a "Broken Glass" box if damaged.[1]

  • Solids (Gloves/Wipes): Place heavily contaminated gloves and paper towels into the Solid Hazardous Waste bin (Protocol A).[1]

Spill Response Mechanism

Accidents happen.[1] This workflow ensures containment without panic.

Spill Response Workflow

SpillResponseAlert1. Alert & AssessPPE2. Don PPE(Gloves, Goggles, Mask)Alert->PPEContain3. Containment(Circle spill with absorbent)PPE->ContainCleanup4. Cleanup(Sweep or Absorb)Contain->CleanupDecon5. Decontamination(Soap/Water Wash)Cleanup->DeconReport6. Report to EHSDecon->Report

Figure 2: Sequential workflow for managing a laboratory spill of 4-(2,2-Dimethylpropanoyl)piperazin-2-one.

Detailed Cleanup Steps:

  • Isolate: Mark the area.[1][5] If the spill is powder, turn off nearby fans to prevent dispersion.[1]

  • Absorb/Sweep:

    • Liquids: Use vermiculite or polypropylene pads.[1]

    • Solids: Cover with wet paper towels (to suppress dust) and carefully sweep up.[1]

  • Decontaminate: Scrub the surface with a detergent solution.[1] The pivaloyl group makes the molecule lipophilic, so water alone may not be effective; use a surfactant.[1]

Regulatory Compliance & Final Disposition
  • US EPA: This compound is generally not a P-listed or U-listed acute hazardous waste.[1] However, it must be characterized by the generator (you). The default safe classification is Class 9 (Miscellaneous Hazardous Material) or simply regulated chemical waste depending on state laws.[1]

  • Final Disposal Method: The industry standard for pharmaceutical intermediates containing nitrogen heterocycles is Incineration . This ensures complete destruction of the piperazine ring and prevents environmental leaching.[1]

    • Do not drain dispose.[1]

    • Do not trash.

References
  • PubChem. Piperazin-2-one Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.